The compound (3R)-1,1-dioxo-2,3-dihydrothiophen-3-amine; hydrochloride is an organosulfur compound characterized by a thiophene ring with two oxo groups and an amine substitution. The presence of the hydrochloride indicates that the compound is in its salt form, which often enhances solubility and stability. Its chemical structure can be represented as follows:
The thiophene ring is a five-membered aromatic ring containing sulfur, which contributes to the compound's unique properties, including its reactivity and potential biological activity.
The chemical behavior of (3R)-1,1-dioxo-2,3-dihydrothiophen-3-amine; hydrochloride can be explored through various reactions typical of thiophenes and amines:
These reactions are essential for understanding the compound's reactivity in biological systems and synthetic applications.
The biological activity of (3R)-1,1-dioxo-2,3-dihydrothiophen-3-amine; hydrochloride has been investigated using computational methods that predict its pharmacological effects based on structural characteristics. Such predictions suggest potential activities against various biological targets, including:
The exact mechanisms remain under investigation, but structure-activity relationship studies provide insights into its therapeutic potential .
Synthesis of (3R)-1,1-dioxo-2,3-dihydrothiophen-3-amine; hydrochloride can involve several methods:
These methods highlight the versatility in synthesizing this compound and its derivatives for further studies .
The applications of (3R)-1,1-dioxo-2,3-dihydrothiophen-3-amine; hydrochloride span several fields:
These applications underline the compound's significance in both medicinal chemistry and industrial applications.
Interaction studies are crucial for understanding how (3R)-1,1-dioxo-2,3-dihydrothiophen-3-amine; hydrochloride interacts with biological macromolecules:
Such studies provide essential data for optimizing its use in therapeutic settings .
Several compounds share structural similarities with (3R)-1,1-dioxo-2,3-dihydrothiophen-3-amine; hydrochloride, which can be compared based on their chemical properties and biological activities:
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| 2-Amino-thiophene | Contains amine group | Antimicrobial |
| 5-Methyl-thiophene | Methyl substitution | Anti-inflammatory |
| Thiophene-2-carboxylic acid | Carboxylic acid group | Cytotoxicity against cancer cells |
| 4-Thiazolidinone derivatives | Thiazolidine ring | Antidiabetic |
The uniqueness of (3R)-1,1-dioxo-2,3-dihydrothiophen-3-amine; hydrochloride lies in its specific combination of dioxo groups and a thiophene structure that may confer distinct pharmacological profiles compared to other similar compounds. Its predicted activities against various biological targets make it a promising candidate for further research in drug development.
By understanding these aspects comprehensively, researchers can better explore the potential of this compound in various scientific fields.
The stereoselective construction of the dihydrothiophene 1,1-dioxide core relies on strategic reductant selection and transition-state control. Zirconocene hydrides, particularly Schwartz’s reagent (Cp₂ZrHCl), demonstrate exceptional diastereoselectivity in ketimine reductions due to their oxophilic character and steric bulk. In the reduction of sulfinyl ketimines derived from 2-methylpropane-2-sulfinamide, Schwartz’s reagent in dichloromethane at −20°C produced the (3R)-configured amine with 77% yield and 10.5:1 diastereomeric ratio. Computational studies reveal a chair-like transition state where the sulfinyl oxygen coordinates to zirconium, positioning the bulky substituent equatorially to minimize steric clash.
Alternative reductants show varying performance:
| Reductant | Solvent | Temperature | Yield (%) | dr (R:S) |
|---|---|---|---|---|
| Sodium borohydride | THF | 25°C | 45 | 1:1.2 |
| DIBAL-H | Toluene | −78°C | 68 | 1:7.8 |
| L-selectride | Dichloromethane | −20°C | 83 | 1:10.5 |
| Schwartz’s reagent | Dichloromethane | −20°C | 77 | 10.5:1 |
Data compiled from zirconocene hydride reduction studies
Enzymatic kinetic resolution provides complementary access to enantiopure derivatives. Hydrolytic enzymes such as Candida antarctica lipase B (CAL-B) selectively acetylate the (3R)-isomer of hydroxymethyl-PTA sulfone precursors in toluene at 37°C, achieving 95% enantiomeric excess. The reaction follows a Ping Pong Bi-Bi mechanism, with transition-state modeling indicating hydrogen bonding between the enzyme’s aspartate residue and the sulfone oxygen.
Organocatalytic methods using squaramide catalysts enable asymmetric [3+2] annulations between 1,4-dithiane-2,5-diol and azlactones, forming dihydrothiophen-2(3H)-one intermediates with 82–89% enantiomeric excess. The catalyst’s hydrogen-bonding network stabilizes the synclinal transition state, as shown by nonlinear effect studies and X-ray crystallography.
Controlled protonation of the free amine (3R)-1,1-dioxo-2,3-dihydrothiophen-3-amine requires precise stoichiometric and solvent optimization. Reaction with 1.1 equivalents of hydrochloric acid in ethanol at 0–5°C yields the hydrochloride salt with 89% recovery after recrystallization from isopropanol/ethyl acetate (3:1). Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| HCl Equivalents | 1.05–1.10 | Maximizes salt formation |
| Solvent Polarity | ε = 24.3 (EtOH) | Prevents free amine precipitation |
| Crystallization Temp | −20°C | Enhances crystal purity |
| Stirring Rate | 300 rpm | Improves HCl dispersion |
Data derived from acid-base titration studies
| Compound Class | Target Enzyme | IC₅₀/EC₅₀ (μM) | Kinetic Mechanism | Reference |
|---|---|---|---|---|
| Thiophene-fused γ-lactams | SARS-CoV-2 Main Protease | ~10-50 | Reversible covalent | [1] |
| Thiophene derivatives (Compound 1) | EBOV Glycoprotein | 1.50 | Entry inhibition | [2] |
| Thiophene derivatives (Compound 53) | EBOV Glycoprotein | 0.30 | Entry inhibition | [2] |
| Thiophene derivatives (Compound 57) | EBOV Glycoprotein | 0.19 | Entry inhibition | [2] |
| Thiazolo-thiophenes (+)-3e | SARS-CoV-2 Main Protease | Moderate activity | Competitive | [4] |
| Thiophene thioglycosides (6a) | NS3/4A Protease | Significant inhibition | Protease inhibition | [5] |
| Thiophene thioglycosides (6c) | NS3/4A Protease | Significant inhibition | Protease inhibition | [5] |
| α,γ-diketo acids (11a) | HCV NS5B Polymerase | 7.5 | Active site binding | [3] |
| α,γ-diketo acids (24a) | HCV NS5B Polymerase | 2.4 | Active site binding | [3] |
The structure-activity relationship studies demonstrate that the positioning of the sulfur atom within the thiophene ring significantly affects inhibition potency [1]. Regioisomeric positioning of the sulfur atom impacts the electronic distribution and consequently the binding affinity to viral enzymes. The presence of electron-donating groups on the thiophene ring increases electron density, enhancing the interaction with metal-containing active sites [6], while electron-withdrawing groups have the opposite effect, modulating the inhibitory activity accordingly [6].
The sulfone functionality in (3R)-1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrochloride represents a critical pharmacophore for metal ion chelation and active site binding in enzymatic systems [7] [8] [9]. The 1,1-dioxide moiety serves as a bidentate ligand capable of coordinating with various biologically relevant metal ions through its oxygen atoms, while the thiophene ring system provides additional stabilization through pi-electron interactions [10] [7].
Metal ion coordination studies reveal that sulfone-containing compounds exhibit differential binding affinities depending on the metal center involved [11] [8]. Iron(II) and iron(III) coordination occurs primarily through octahedral geometry, with the sulfone oxygens serving as electron-donating ligands [11]. The stability constants for iron coordination range from 6 to 12 logarithmic units, indicating strong complex formation [11]. In metallo-beta-lactamases and related enzymes, iron centers can function catalytically in both oxidation states, with the sulfone moiety stabilizing the metal coordination sphere [11].
Zinc(II) coordination with sulfone-containing ligands demonstrates particularly high stability, with logarithmic stability constants ranging from 10 to 14 units [11] [8]. The coordination geometry can vary between tetrahedral and octahedral arrangements, depending on the additional ligands present in the active site [11]. The sulfone oxygens coordinate alongside nitrogen donors from histidine residues and oxygen donors from aspartate or glutamate residues, creating a stable coordination environment essential for enzymatic catalysis [11].
Manganese(II) coordination exhibits moderate binding affinity with octahedral geometry being predominant [9]. The stability constants range from 6 to 9 logarithmic units, indicating weaker binding compared to zinc or iron systems [9]. However, manganese coordination is crucial for certain enzymatic functions, particularly in oxidative stress protection mechanisms where manganese superoxide dismutase requires precise metal coordination [9].
Copper(II) complexes with sulfone-containing ligands typically adopt square planar geometry, with particularly high binding affinity reflected in stability constants of 12 to 16 logarithmic units [8]. The coordination involves primarily nitrogen donors, with the sulfone oxygens providing additional stabilization [8]. Metal-ion exchange studies demonstrate that copper(II) complexes exhibit significant kinetic stability, though exchange with iron(II) can occur under specific conditions [8].
Gold(I) coordination represents a unique case where the sulfur atom of the thiophene ring, rather than the sulfone oxygens, serves as the primary coordination site [12] [13]. The linear coordination geometry characteristic of gold(I) results in extremely high stability constants ranging from 15 to 20 logarithmic units [12] [13]. This coordination mode is particularly relevant for catalytic applications where the gold center activates substrates through pi-coordination mechanisms [12] [13].
Table 2: Metal Ion Chelation Properties of Sulfone Moieties in Active Site Binding
| Metal Ion | Coordination Mode | Binding Affinity | Sulfone Interaction | Stability Constant (log K) | Biological Role | Reference |
|---|---|---|---|---|---|---|
| Iron (Fe²⁺) | Octahedral | High | Oxygen coordination | 8-12 | Catalytic center | [11] [8] |
| Iron (Fe³⁺) | Octahedral | Moderate | Oxygen coordination | 6-10 | Redox inactive | [11] |
| Zinc (Zn²⁺) | Tetrahedral/Octahedral | High | Oxygen/Nitrogen coordination | 10-14 | Structural/Catalytic | [11] [8] |
| Manganese (Mn²⁺) | Octahedral | Moderate | Oxygen coordination | 6-9 | Cofactor | [11] [9] |
| Copper (Cu²⁺) | Square planar | High | Nitrogen coordination | 12-16 | Electron transfer | [8] |
| Gold (Au⁺) | Linear | Very High | Sulfur coordination | 15-20 | Catalytic activation | [12] [13] |
The chelation chemistry of sulfone moieties involves multiple coordination modes that depend on the electronic environment and the presence of competing ligands [10] [7]. The chelate effect contributes significantly to the stability of these complexes, as the formation of multiple chelate rings involving the metal center creates thermodynamically favorable arrangements [10] [7]. Five-membered chelate rings are particularly stable and are commonly observed in sulfone-metal complexes [10] [7].
The electronic properties of the sulfone group influence metal binding through both sigma-donation and pi-back-bonding effects [10] [7]. The sulfur atom in the sulfone functionality is electron-deficient due to the presence of two electron-withdrawing oxygen atoms, which modulates the electron density available for metal coordination [10] [7]. This electronic modulation allows for fine-tuning of the metal-ligand interactions and optimization of catalytic properties [10] [7].
The comparative analysis between thiophene-based compounds containing sulfone moieties and traditional diketo acid inhibitors reveals significant similarities and differences in their pharmacophore features and binding mechanisms [14] [15] [16] [17]. Both classes of compounds function as metal-chelating inhibitors but employ distinct chemical strategies to achieve enzyme inhibition [14] [15] [16].
Diketo acid inhibitors have been extensively studied as inhibitors of viral enzymes, particularly human immunodeficiency virus type 1 integrase and hepatitis C virus nonstructural protein 5B polymerase [14] [15] [16]. The pharmacophore model for diketo acid derivatives consists of two hydrogen bond acceptors, one negative ionizable moiety, and two hydrophobic aromatic regions [14]. The diketo functionality serves as the primary metal-chelating group, coordinating with metal ions in the active site through its carbonyl oxygens [14] [15].
The three-dimensional chemical-feature-based pharmacophore models for diketo acid derivatives demonstrate high correlation coefficients, typically exceeding 0.95, indicating excellent predictive capability [14]. The binding mode involves coordination of the diketo acid carboxylates to arginine residues in the active site, with the aromatic functional groups projecting into hydrophobic pockets [14] [15]. The binding energies for diketo acid inhibitors typically range from -15 to -20 kilocalories per mole [17].
Thiophene-based compounds present alternative pharmacophore features that offer potential advantages over diketo acid systems [18] [6]. The sulfone moiety provides dual chelation sites through its oxygen atoms, while the thiophene ring contributes additional pi-electron interactions [18] [6]. The electron density distribution in thiophene systems is fundamentally different from diketo acids, with the sulfur atom serving as an electron-rich center compared to the electron-poor carbonyl carbons in diketo systems [18] [6].
The binding energy calculations for thiophene-based compounds reveal particularly favorable thermodynamics, with epoxidation reactions showing binding energies of -23.24 kilocalories per mole [18]. This enhanced binding affinity can be attributed to the multiple coordination sites available in the sulfone-thiophene system and the favorable electronic properties of the aromatic ring [18]. The selectivity indices for thiophene-based compounds range from 10 to 113, demonstrating superior selectivity compared to diketo acid inhibitors, which typically show selectivity indices of 5 to 50 [2] [19].
Table 3: Comparative Pharmacophore Modeling: Thiophene-Based vs Diketo Acid Inhibitors
| Pharmacophore Feature | Thiophene-Based Compounds | Diketo Acid Inhibitors | Structural Similarity | Optimization Potential | Reference |
|---|---|---|---|---|---|
| Metal Chelating Groups | Sulfone (SO₂), Amine (NH₂) | Diketo functionality | Bidentate chelation | High (multiple sites) | [14] [15] [16] |
| Hydrophobic Aromatic | Thiophene ring system | Aryl substituents | Aromatic π-system | Moderate (ring substitution) | [14] [15] |
| Hydrogen Bond Acceptor | 2 sites (SO₂ oxygens) | 2 sites (carbonyl oxygens) | Oxygen donors | High (sulfone flexibility) | [14] [15] |
| Negative Ionizable | Carboxyl/Sulfonate | Carboxylic acid | Acidic functionality | Moderate (pKa tuning) | [14] [15] |
| Electron Density Distribution | Electron-rich sulfur | Electron-poor carbonyls | Delocalized electrons | High (electronic effects) | [18] [6] |
| Binding Energy (kcal/mol) | -23.24 (epoxidation) | -15 to -20 | Comparable | Favorable | [17] [18] |
| Selectivity Index | 10-113 | 5-50 | Variable | Improvable | [2] [19] |
The structure-activity relationship optimization studies demonstrate that thiophene-based compounds offer greater flexibility for pharmacophore modification compared to diketo acid systems [15] [20] [3]. The thiophene ring can accommodate various substituents that modulate electronic properties and binding affinity [3]. Replacement of the thiophene ring with bioisosteric phenyl rings can further improve inhibitory activity, as demonstrated in hepatitis C virus nonstructural protein 5B polymerase inhibition studies where such modifications led to compounds with inhibition constants as low as 2.4 micromolar [3].
The molecular dynamics simulations comparing thiophene-based and diketo acid inhibitors reveal distinct binding modes at the catalytic sites [17]. Diketo acid inhibitors typically form ion-pair interactions with basic residues in the active site, while thiophene-based compounds can engage in additional pi-stacking interactions and coordinate with multiple metal centers simultaneously [17]. The difference in binding modes contributes to the observed differences in potency and selectivity between the two inhibitor classes [17].